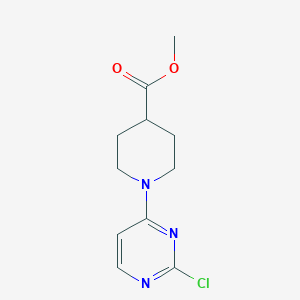

Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-17-10(16)8-3-6-15(7-4-8)9-2-5-13-11(12)14-9/h2,5,8H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANXPSAMFSXQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624516 | |

| Record name | Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889126-33-4 | |

| Record name | Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.

Introduction: The Significance of the Pyrimidine-Piperidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Similarly, the piperidine scaffold is a prevalent feature in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The conjugation of these two privileged structures, as seen in this compound, creates a versatile building block for the synthesis of compounds targeting a wide range of therapeutic areas, from oncology to central nervous system disorders. The strategic placement of the reactive chloro-substituent on the pyrimidine ring allows for further functionalization, making this intermediate particularly valuable in medicinal chemistry and drug discovery programs.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The principal transformation in the synthesis of the target molecule is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and methyl piperidine-4-carboxylate. This reaction is governed by the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms.

Mechanistic Insights and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The secondary amine of the piperidine ring acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This initial attack disrupts the aromaticity of the pyrimidine ring and forms a high-energy intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a chloride ion.

A critical aspect of this reaction is its regioselectivity. With an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[2] This selectivity can be explained by considering the relative stability of the possible Meisenheimer intermediates. The intermediate formed by attack at C4 is more stabilized through resonance, as the negative charge can be delocalized onto both nitrogen atoms of the pyrimidine ring. In contrast, attack at the C2 position allows for delocalization onto only one nitrogen atom. Frontier molecular orbital theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack.[3]

However, it is important to note that this regioselectivity can be influenced by various factors. For instance, the presence of strong electron-donating groups at the C6 position of the pyrimidine ring can direct the substitution to the C2 position.[2] For the synthesis of this compound, the inherent preference for C4 substitution on the unsubstituted 2,4-dichloropyrimidine ring is exploited to achieve the desired isomer.

Experimental Protocol: A Validated Step-by-Step Methodology

The following protocol is a robust and validated procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | 1.0 g | 6.71 |

| Methyl piperidine-4-carboxylate hydrochloride (Methyl isonipecotate hydrochloride) | 24258-37-3 | 179.65 | 1.21 g | 6.71 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.8 mL | 20.13 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |

Reaction Setup and Procedure

-

Reaction Vessel Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.

-

Reagent Addition: To the flask, add 2,4-dichloropyrimidine (1.0 g, 6.71 mmol) and dichloromethane (20 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Nucleophile Preparation: In a separate beaker, dissolve methyl piperidine-4-carboxylate hydrochloride (1.21 g, 6.71 mmol) in dichloromethane (10 mL). To this solution, add triethylamine (2.8 mL, 20.13 mmol) dropwise with stirring. The triethylamine serves as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Reaction Execution: Transfer the solution of methyl piperidine-4-carboxylate and triethylamine to the dropping funnel. Add this solution dropwise to the stirred solution of 2,4-dichloropyrimidine in the reaction flask over a period of 30 minutes at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting material (2,4-dichloropyrimidine) indicates the completion of the reaction. Typically, the reaction is stirred at room temperature for 4-6 hours.

-

Work-up: Upon completion, quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 6.0 Hz, 1H), 6.45 (d, J = 6.0 Hz, 1H), 4.50-4.40 (m, 2H), 3.70 (s, 3H), 3.25-3.15 (m, 2H), 2.70-2.60 (m, 1H), 2.00-1.90 (m, 2H), 1.80-1.70 (m, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 174.5, 162.0, 161.5, 157.0, 108.0, 52.0, 45.0, 41.0, 28.5.

-

Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₄ClN₃O₂ [M+H]⁺ 256.08; found 256.1.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from the starting materials to the final product.

Caption: Synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and efficient process centered around a regioselective nucleophilic aromatic substitution reaction. By understanding the underlying mechanistic principles and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable intermediate in high yield and purity. This guide provides the necessary technical details and theoretical background to empower scientists in their pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate (CAS 889126-33-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate, a key intermediate in contemporary medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale for the synthesis and characterization of this versatile building block.

Introduction: A Molecule of Strategic Importance

This compound (CAS 889126-33-4) is a heterocyclic compound that has garnered significant interest in the field of drug discovery. Its structure marries two key pharmacophores: a piperidine-4-carboxylate core and a reactive 2-chloropyrimidine moiety. The piperidine scaffold is a ubiquitous feature in a vast number of approved drugs, offering a versatile, saturated heterocyclic core that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The 2-chloropyrimidine group, on the other hand, serves as a highly valuable synthetic handle. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

This guide will delve into the synthesis, purification, and detailed analytical characterization of this important chemical entity.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The lone pair of electrons on the secondary amine of the piperidine ring attacks the electron-deficient pyrimidine ring, displacing the chlorine atom at the 4-position.

Proposed Synthetic Pathway

A plausible and efficient synthesis route involves the reaction of 2,4-dichloropyrimidine with methyl piperidine-4-carboxylate.[1]

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add methyl piperidine-4-carboxylate (1.1 eq).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 889126-33-4 | [2] |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [2] |

| Molecular Weight | 255.70 g/mol | |

| Appearance | Expected to be an off-white to pale yellow solid | |

| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) | [3] |

Spectroscopic Characterization: A Validating System

The structural integrity of the synthesized this compound must be unequivocally confirmed through a suite of spectroscopic techniques.

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and piperidine rings, as well as the methyl ester.

-

Pyrimidine Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyrimidine ring.

-

Piperidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-4.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring.

-

Methyl Ester Protons: A sharp singlet at approximately δ 3.7 ppm, integrating to three protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyrimidine Carbons: Signals in the downfield region (typically δ 150-170 ppm) for the carbons of the pyrimidine ring.

-

Ester Carbonyl Carbon: A signal around δ 175 ppm.

-

Piperidine Carbons: Signals in the aliphatic region (typically δ 25-55 ppm).

-

Methyl Ester Carbon: A signal around δ 52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 256.08, corresponding to the protonated molecule. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak and any chlorine-containing fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹.

-

C=N and C=C Stretch (Pyrimidine): Absorption bands in the range of 1500-1600 cm⁻¹.

-

C-H Stretch (Aliphatic and Aromatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the range of 1100-1300 cm⁻¹.

Applications in Drug Discovery

As a versatile building block, this compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. The 2-chloro substituent on the pyrimidine ring is a key site for diversification, allowing for the introduction of various nucleophiles to generate libraries of compounds for screening against different biological targets. This moiety is frequently utilized in the design of kinase inhibitors, where the pyrimidine core can act as a hinge-binding motif.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry, offering a robust platform for the synthesis of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for its preparation and characterization, ensuring the high quality and structural integrity required for downstream applications in drug discovery and development.

References

- 1. EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]-pyrimidine-4-carboxamide derivates, their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 2. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Spectral Analysis of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate

Introduction

For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate (CAS 889126-33-4), a molecule featuring a substituted pyrimidine ring linked to a piperidine carboxylate moiety, presents a unique set of analytical challenges and opportunities. This in-depth technical guide provides a comprehensive framework for the spectral analysis of this compound, offering both theoretical predictions and practical, field-proven methodologies. This document is designed to serve as a valuable resource for scientists seeking to characterize this molecule and similar heterocyclic compounds.

Molecular Structure and Predicted Spectral Characteristics

The structure of this compound, with a molecular formula of C₁₁H₁₄ClN₃O₂, dictates its spectral behavior. The key structural features include a 2-chloropyrimidine ring, a tertiary amine within the piperidine ring, and a methyl ester. These functional groups will give rise to characteristic signals in various spectroscopic analyses.

| Property | Value | Source |

| CAS Number | 889126-33-4 | [1][2] |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | [1][2] |

| Molecular Weight | 255.70 g/mol | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the protons on the pyrimidine and piperidine rings, as well as the methyl ester. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Doublet | 1H | H-6 (pyrimidine) | Downfield shift due to the electronegativity of the adjacent nitrogen atoms in the aromatic ring. |

| ~6.7 | Doublet | 1H | H-5 (pyrimidine) | Upfield relative to H-6, influenced by the adjacent chlorine and nitrogen atoms. |

| ~4.2 | Multiplet | 2H | Axial Protons at C-2', C-6' (piperidine) | Deshielded by the adjacent nitrogen atom. |

| ~3.7 | Singlet | 3H | -OCH₃ (methyl ester) | Characteristic singlet for a methyl ester. |

| ~3.1 | Multiplet | 2H | Equatorial Protons at C-2', C-6' (piperidine) | Shielded relative to the axial protons. |

| ~2.8 | Multiplet | 1H | H-4' (piperidine) | Methine proton at the 4-position of the piperidine ring. |

| ~2.0 | Multiplet | 2H | Axial Protons at C-3', C-5' (piperidine) | |

| ~1.8 | Multiplet | 2H | Equatorial Protons at C-3', C-5' (piperidine) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their hybridization and chemical environment.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~174 | C=O (ester) | Carbonyl carbon of the methyl ester. |

| ~162 | C-4 (pyrimidine) | Attached to the piperidine nitrogen. |

| ~161 | C-2 (pyrimidine) | Attached to the chlorine atom. |

| ~158 | C-6 (pyrimidine) | Aromatic carbon adjacent to a nitrogen. |

| ~107 | C-5 (pyrimidine) | Aromatic carbon adjacent to the chlorine. |

| ~52 | -OCH₃ (methyl ester) | Methyl carbon of the ester. |

| ~48 | C-2', C-6' (piperidine) | Carbons adjacent to the nitrogen. |

| ~41 | C-4' (piperidine) | Methine carbon at the 4-position. |

| ~28 | C-3', C-5' (piperidine) | Carbons adjacent to the C-4' position. |

Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for obtaining high-quality NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

-

Caption: Experimental workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Molecular Ion Peak: The protonated molecule, [M+H]⁺, is expected at an m/z of 256.09. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a significant M+2 peak (approximately one-third the intensity of the M peak).

-

Key Fragmentation Pathways: Fragmentation will likely occur at the weaker bonds, such as the C-N bond between the piperidine and pyrimidine rings and cleavage of the ester group.

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation for positive ion mode analysis.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak (m/z 256.09) to induce fragmentation and obtain a fragment ion spectrum. This is crucial for structural confirmation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1735-1750 | C=O (ester) | Stretching |

| 1550-1600 | C=N, C=C (aromatic) | Stretching |

| 1200-1300 | C-N (amine) | Stretching |

| 1100-1250 | C-O (ester) | Stretching |

| 700-800 | C-Cl | Stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

If the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

-

Instrument Setup:

-

Perform a background scan to subtract the absorbance of the atmosphere (CO₂ and H₂O).

-

Ensure the sample compartment and optics are purged with dry air or nitrogen to minimize atmospheric interference.

-

-

Data Acquisition:

-

Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Average multiple scans to improve the signal-to-noise ratio.

-

Conclusion

References

-

Chemical Abstracts Service. (n.d.). CAS Registry Number 889126-33-4. Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound-889126-33-4. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Unlocking the Therapeutic Potential of Chloropyrimidinyl Piperidine Esters: A Technical Guide for Drug Discovery Professionals

Executive Summary: Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyrimidine and piperidine scaffolds being particularly prominent in a vast array of approved therapeutics. The strategic combination of these two moieties, linked via an ester functional group and featuring a reactive chloropyrimidine core, presents a compelling yet underexplored chemical space for drug discovery. This guide provides a comprehensive technical overview of the potential biological activities of chloropyrimidinyl piperidine esters. We delve into the established roles of the constituent fragments, explore potential therapeutic targets, and provide detailed experimental workflows for screening and characterization. This document serves as a foundational resource for researchers and scientists aiming to investigate this promising class of compounds.

The Molecular Architecture: Deconstructing the Pharmacophoric Elements

The therapeutic potential of any molecule is intrinsically linked to its structure. In chloropyrimidinyl piperidine esters, three key components work in concert: the pyrimidine ring, the piperidine ring, and the ester linkage. Understanding the established biological roles of each is critical to predicting the activities of the hybrid molecule.

The Privileged Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous drugs due to its ability to mimic the purine and pyrimidine bases of DNA and RNA. Its nitrogen atoms are excellent hydrogen bond acceptors, allowing for specific interactions with biological targets. The inclusion of a chlorine atom on the pyrimidine ring is of particular significance. It serves as a reactive handle for covalent modification of target proteins or as a key pharmacophoric element for potent, non-covalent interactions. This scaffold is frequently associated with:

-

Kinase Inhibition: The pyrimidine core is a well-established "hinge-binder" in numerous kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

-

Antiviral Activity: Many antiviral drugs, particularly nucleoside analogs, incorporate the pyrimidine scaffold to disrupt viral replication.

-

Antimicrobial Properties: Pyrimidine derivatives have shown a broad spectrum of activity against various bacterial and fungal strains.

The Versatile Piperidine Scaffold

The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals. Its conformational flexibility and ability to be substituted at various positions allow for the precise orientation of functional groups to optimize target engagement. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets. It is a key component in drugs targeting:

-

Central Nervous System (CNS) Receptors: The piperidine moiety is a common feature in antipsychotics, opioids, and other CNS-active agents, where it often interacts with G-protein coupled receptors (GPCRs).

-

Ion Channels: Its positive charge can facilitate interactions with the negatively charged pores of various ion channels.

The Ester Linkage: A Modulator of Physicochemical Properties

The ester linkage, while seemingly simple, plays a crucial role. It connects the pyrimidine and piperidine fragments and can be strategically employed as a prodrug. Esterases present in plasma and tissues can cleave the ester, releasing the active drug at the desired site of action. This can improve oral bioavailability, increase duration of action, and reduce off-target effects.

Potential Biological Activities and Therapeutic Targets

Based on the activities of the individual components, we can hypothesize several promising therapeutic avenues for chloropyrimidinyl piperidine esters.

Oncology: Targeting Protein Kinases

The prevalence of the pyrimidine core in approved kinase inhibitors makes oncology a primary area of investigation. The 2- or 4-chloropyrimidine moiety can act as a key interaction point within the ATP-binding site of various kinases. The piperidine ester portion can then be modified to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

-

Potential Targets: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).

-

Mechanism of Action: Competitive inhibition at the ATP-binding site, potentially leading to covalent bond formation via the reactive chlorine atom.

Below is a conceptual diagram of a generic kinase signaling pathway that could be targeted.

Caption: Conceptual Kinase Signaling Pathway Inhibition.

Neuropharmacology: Modulating CNS Receptors

The piperidine scaffold has a rich history in CNS drug discovery. By combining it with a chloropyrimidine, novel ligands for receptors such as dopamine, serotonin, or sigma receptors could be developed. The electronic properties of the pyrimidine ring can influence the pKa of the piperidine nitrogen, fine-tuning its interaction with target receptors.

-

Potential Targets: Dopamine D2 Receptor, Serotonin 5-HT2A Receptor, Sigma-1 Receptor.

-

Therapeutic Areas: Schizophrenia, depression, neuropathic pain.

Experimental Workflows for Screening and Characterization

A systematic approach is essential to validate the therapeutic potential of novel chloropyrimidinyl piperidine esters. The following section outlines key experimental protocols.

Primary Screening Cascade

A tiered approach is recommended to efficiently identify promising compounds.

Caption: High-Throughput Screening Cascade.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Test Compound (Chloropyrimidinyl Piperidine Ester)

-

Kinase of interest (e.g., EGFR)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Tb-labeled anti-phosphopeptide antibody

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume black plate

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 10 mM. Then, create an intermediate dilution in the assay buffer.

-

Reaction Mixture: In each well of the 384-well plate, add:

-

4 µL of kinase solution.

-

2 µL of test compound dilution (or DMSO for control).

-

4 µL of a mixture of ATP and fluorescein-labeled substrate.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of a solution containing the Tb-labeled antibody to stop the reaction.

-

Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).

-

Data Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549 lung cancer cells)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test Compound

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization Solution (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom plate

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with vehicle control (DMSO) and no-cell controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Quantitative data from screening assays should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Screening Data for a Series of Analogs

| Compound ID | Kinase IC50 (nM) | A549 Cell GI50 (µM) |

| Cmpd-01 | 50 | 0.8 |

| Cmpd-02 | 120 | 2.5 |

| Cmpd-03 | 25 | 0.4 |

| Cmpd-04 | >10,000 | >50 |

Interpretation:

-

Cmpd-03 is the most potent compound in both the biochemical and cell-based assays, making it a strong candidate for further investigation.

-

Cmpd-04 is inactive, suggesting its structural features are detrimental to activity.

-

The correlation between biochemical potency (IC50) and cellular activity (GI50) suggests that the cytotoxic effect is likely on-target (i.e., due to inhibition of the intended kinase).

Conclusion and Future Directions

Chloropyrimidinyl piperidine esters represent a promising, yet underexplored, area of chemical space. The combination of a privileged pyrimidine core, a versatile piperidine scaffold, and a tunable ester linkage provides a robust platform for developing novel therapeutics. The potential for these compounds to act as kinase inhibitors in oncology or as modulators of CNS receptors warrants significant investigation. The systematic application of the screening workflows outlined in this guide will be crucial in identifying and optimizing lead candidates. Future work should focus on expanding the structure-activity relationship (SAR) for this class, exploring different substitution patterns on both heterocyclic rings, and investigating the potential for covalent targeting through the chloropyrimidine moiety.

References

-

Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]

-

Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

-

Gao, Y., et al. (2022). The piperidine nucleus: a basic scaffold for the design of anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 229, 114061. [Link]

-

Kusumawati, I., & Jenie, R. I. (2021). Review on the development of piperidine and piperazine derivatives as anticancer agents. Indonesian Journal of Pharmacy, 32(3), 273-294. [Link]

An In-depth Technical Guide to Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate: Structural Analogs and Derivatives in Drug Discovery

Introduction: The Prominence of the 2,4-Disubstituted Pyrimidine-Piperidine Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as privileged structures for drug design is perpetual. Among these, the 2,4-disubstituted pyrimidine core, particularly when integrated with a piperidine moiety, has emerged as a cornerstone for the development of a diverse array of therapeutic agents. The piperidine ring, a ubiquitous feature in many pharmaceuticals and natural alkaloids, offers a versatile, saturated heterocyclic system that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] When coupled with the pyrimidine ring, a key constituent of nucleic acids, the resulting scaffold presents a unique combination of hydrogen bonding capabilities, aromatic interactions, and conformational flexibility.[2][3]

This technical guide focuses on the core molecule, methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate , and its structural analogs and derivatives. This compound serves as a critical intermediate and a foundational structure for the synthesis of molecules with significant biological activities.[4][5] The strategic placement of a chloro-substituent at the 2-position of the pyrimidine ring provides a reactive handle for further chemical modifications, enabling the exploration of a vast chemical space. The piperidine-4-carboxylate ester offers another point of diversification, allowing for the introduction of various functionalities to fine-tune the molecule's properties.

The versatility of this scaffold is underscored by its presence in compounds targeting a wide range of biological targets, including kinases, cholinesterases, and nitric oxide synthases.[6][7][8] This guide will provide an in-depth exploration of the synthesis, structural variations, and therapeutic applications of this important chemical class, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction as the key step. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two nitrogen atoms and an electron-withdrawing chloro group, facilitates the displacement of a leaving group by a nucleophile.

A general synthetic workflow is depicted below:

Figure 1: General synthetic workflow for the preparation of the core compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of the title compound, adapted from similar procedures for related 2,4-disubstituted pyrimidines.[9]

Materials:

-

2,4-Dichloropyrimidine

-

Methyl piperidine-4-carboxylate[10]

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere, add methyl piperidine-4-carboxylate (1.5 eq).

-

Cool the reaction mixture in an ice bath and add DIPEA (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and deionized water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of heptane/ethyl acetate) to afford the desired product, this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Structural Analogs and Derivatives: Expanding the Chemical Space

The core structure of this compound offers multiple avenues for structural modification to generate a library of analogs with diverse biological activities. These modifications can be broadly categorized into three main areas:

-

Modification at the 2-position of the Pyrimidine Ring: The reactive chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of substituents.

-

Modification of the Piperidine Ring: The ester functionality at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to an alcohol. The piperidine nitrogen itself can also be a site for derivatization in related scaffolds.

-

Substitution on the Pyrimidine Ring: Additional substituents can be introduced at the 5- or 6-positions of the pyrimidine ring to further explore the structure-activity relationship (SAR).

The following table summarizes some of the key structural analogs and their potential therapeutic applications:

| Structural Modification | Example Derivative | Potential Therapeutic Application | Reference |

| Amine substitution at C2 | 2-Amino-4-(4-(methoxycarbonyl)piperidin-1-yl)pyrimidine | Kinase inhibitors, antibacterial agents | [7][11] |

| Thiol substitution at C2 | 2-Thio-4-(4-(methoxycarbonyl)piperidin-1-yl)pyrimidine | Anti-inflammatory, antiviral agents | [2][12] |

| Ester hydrolysis and amide formation | 1-(2-Chloropyrimidin-4-yl)-N-benzylpiperidine-4-carboxamide | Cholinesterase inhibitors | [8] |

| Substitution at C5 of pyrimidine | 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidine-4-carboxylate | Synthetic intermediate for further functionalization | [9] |

| Piperazine bioisostere | 1-(2-Chloropyrimidin-4-yl)piperazine derivatives | Various CNS and anti-infective applications | [13][14] |

Biological Activities and Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development programs.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Selective inhibitors of nNOS are being investigated for the treatment of neurodegenerative disorders. 2,4-Disubstituted pyrimidines have emerged as a promising class of nNOS inhibitors.[6] The pyrimidine core acts as a scaffold to position key pharmacophoric elements that interact with the active site of the enzyme. Modifications at the 2- and 4-positions allow for the optimization of potency and selectivity over other NOS isoforms (eNOS and iNOS).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. METHYL 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLATE | 914347-01-6 [chemicalbook.com]

- 10. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

The Strategic Derivatization of 1-(2-Chloropyrimidin-4-yl)piperidine: A Technical Guide to Novel Compound Discovery

Abstract

The 1-(2-chloropyrimidin-4-yl)piperidine scaffold represents a privileged starting point in modern medicinal chemistry, offering a versatile platform for the rapid generation of diverse and biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, characterization techniques, and biological screening paradigms essential for the discovery of novel compounds derived from this key intermediate. By leveraging established cross-coupling methodologies and strategic bioisosteric replacements, this scaffold has demonstrated significant potential, particularly in the development of kinase inhibitors. This whitepaper will delve into the causality behind experimental choices, provide validated protocols, and present a framework for efficient lead optimization, empowering research teams to unlock the full therapeutic potential of this promising chemical series.

Introduction: The Pyrimidine-Piperidine Motif as a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates.[1] Its presence in the fundamental building blocks of DNA and RNA underscores its inherent biocompatibility and ability to engage in specific, high-affinity interactions with biological macromolecules.[2] When fused with a piperidine moiety, the resulting scaffold combines the hydrogen bonding capabilities and aromatic nature of the pyrimidine with the three-dimensional diversity and tunable physicochemical properties of the piperidine ring.[3][4] This combination has proven particularly fruitful in the design of kinase inhibitors, where the pyrimidine can act as a hinge-binder in the ATP-binding pocket, while the piperidine projects vectors for substitution into solvent-exposed regions, enabling the optimization of potency and selectivity.[5][6]

The 1-(2-chloropyrimidin-4-yl)piperidine intermediate, in particular, is a strategic choice for library synthesis due to the differential reactivity of the C2 and C4 positions of the pyrimidine ring. The chlorine atom at the 2-position provides a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the systematic and efficient exploration of chemical space around the core scaffold, a critical aspect of any successful drug discovery campaign.

Synthesis of the Core Intermediate and Key Derivatives

The journey to novel compounds begins with the robust and scalable synthesis of the 1-(2-chloropyrimidin-4-yl)piperidine intermediate and its subsequent diversification. This section will detail the key synthetic transformations, providing both the rationale and detailed experimental protocols.

Synthesis of the 1-(2-Chloropyrimidin-4-yl)piperidine Intermediate

The synthesis of the core intermediate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and piperidine. The greater electrophilicity of the C4 position in 2,4-dichloropyrimidine generally leads to selective substitution at this position.[7]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Lead optimization of a dihydropyrrolopyrimidine inhibitor against phosphoinositide 3-kinase (PI3K) to improve the phenol glucuronic acid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs the efficiency of synthesis, purification, and formulation development.[1][2][3] This guide provides a comprehensive technical framework for understanding and determining the solubility of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate, a key heterocyclic intermediate in contemporary drug discovery. Rather than presenting exhaustive pre-existing data, which is often proprietary or unpublished, this document equips researchers, chemists, and formulation scientists with the foundational principles, predictive strategies, and detailed experimental methodologies required to systematically evaluate solubility in a range of relevant organic solvents. We will explore the molecular structure's influence on solubility, provide a rationale for strategic solvent selection, and detail robust protocols for both qualitative and quantitative solubility determination.

Introduction: Why Solubility is a Critical Parameter

In the journey of a new chemical entity from laboratory synthesis to a viable drug product, solubility is a paramount consideration.[1][4] For synthetic intermediates like this compound, solubility dictates the choice of reaction media, influences reaction kinetics, and is fundamental to developing effective crystallization and purification protocols. Inadequate solubility can lead to challenges in achieving desired concentrations for reactions, resulting in poor yields and difficult purification processes.[5] For APIs, solubility directly impacts bioavailability, as a compound must first dissolve to be absorbed by the body.[2][3][5] Therefore, a thorough understanding and empirical determination of an intermediate's solubility profile in various organic solvents is not merely an academic exercise but a foundational step in efficient and scalable process chemistry and drug development.[6]

Part 1: Foundational Principles & Solute Analysis

A predictive understanding of solubility begins with a detailed analysis of the solute's molecular structure and its inherent physicochemical properties. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding concept: a solute will most readily dissolve in a solvent that shares similar intermolecular forces.[7]

Molecular Structure and Physicochemical Properties

Compound: this compound CAS Number: 889126-33-4[8] Molecular Formula: C₁₁H₁₄ClN₃O₂[8]

Structural Analysis: The molecule comprises several distinct functional groups that dictate its polarity and potential for intermolecular interactions:

-

2-Chloropyrimidine Ring: A heterocyclic aromatic system containing two nitrogen atoms. The electronegative chlorine atom and nitrogen atoms make this ring electron-deficient and capable of dipole-dipole interactions.

-

Piperidine Ring: A saturated heterocyclic amine, which provides a non-polar hydrocarbon backbone but also features a tertiary amine.

-

Methyl Carboxylate Group (-COOCH₃): An ester functional group that is polar and can act as a hydrogen bond acceptor at its oxygen atoms.

| Property | Value / Prediction | Implication for Solubility |

| Molecular Weight | 255.70 g/mol | Moderate molecular weight. |

| Polarity | Moderately Polar | The combination of the polar pyrimidine and ester groups with the less polar piperidine backbone suggests intermediate polarity. |

| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons (like O-H or N-H) and cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 5 (3x N, 2x O) | The nitrogen atoms in the pyrimidine and piperidine rings, along with the carbonyl and ether oxygens of the ester, can accept hydrogen bonds from protic solvents. |

This analysis suggests that the compound will exhibit limited solubility in highly non-polar solvents (e.g., alkanes) and may also have limited solubility in highly polar, protic solvents like water due to the lack of hydrogen bond donating capability and the presence of significant non-polar regions. Its optimal solubility is likely to be found in organic solvents of intermediate to high polarity, particularly those that are polar aprotic.

Part 2: A Strategic Framework for Solvent Selection

A systematic approach to solvent screening is more efficient than random testing. The selection should cover a spectrum of polarities and intermolecular interaction capabilities to effectively probe the solute's behavior.

Solvent Classification

Organic solvents are typically classified based on their polarity and their ability to donate protons in hydrogen bonding:

-

Non-Polar Solvents: (e.g., Hexane, Toluene, Cyclohexane) Interact primarily through weak van der Waals forces. Unlikely to be effective solvents for this moderately polar compound.

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)) Possess dipole moments but lack O-H or N-H bonds. They can engage in dipole-dipole interactions and can act as hydrogen bond acceptors. This class is predicted to be highly effective.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Their ability to donate hydrogen bonds to the nitrogen and oxygen atoms of the solute may enhance solubility.

Logical Flow for Solvent Selection

The following diagram illustrates a logical workflow for selecting and prioritizing solvents for solubility screening.

Caption: Step-by-step workflow for the gravimetric solubility method.

Detailed Protocol:

-

Preparation: To a series of 4 mL glass vials, add an excess amount of the solute (e.g., 50-100 mg) to ensure that undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This step is critical to ensure the solution reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for several hours to let the excess solid settle. For fine suspensions, centrifugation (e.g., 10 min at 5000 rpm) is recommended.

-

Sample Collection: Carefully draw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.22 µm) to prevent transfer of any solid particles.

-

Quantification:

-

Tare a clean, dry vial on an analytical balance.

-

Transfer a precise volume (e.g., 1.0 mL) of the filtered supernatant to the tared vial and record the mass of the solution transferred if determining molarity or molality.

-

Carefully evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved to ensure all residual solvent is removed.

-

Weigh the vial with the dried solute. The difference between this final weight and the tare weight is the mass of the dissolved solute.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

-

Part 4: Data Presentation and Interpretation

Organizing experimental results in a clear, tabular format is essential for comparison and decision-making.

Example Data Summary Table

The following table serves as a template for recording and presenting the experimentally determined solubility data.

| Solvent Class | Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Observations |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | [Experimental Value] | Rapid dissolution, clear solution. |

| Acetone | 5.1 | [Experimental Value] | ||

| Tetrahydrofuran (THF) | 4.0 | [Experimental Value] | ||

| Acetonitrile (ACN) | 5.8 | [Experimental Value] | ||

| Ethyl Acetate | 4.4 | [Experimental Value] | ||

| Polar Protic | Methanol | 5.1 | [Experimental Value] | |

| Ethanol | 4.3 | [Experimental Value] | ||

| Isopropanol (IPA) | 3.9 | [Experimental Value] | ||

| Non-Polar | Toluene | 2.4 | [Experimental Value] | Likely very low solubility. |

| Heptane | 0.1 | [Experimental Value] | Expected to be insoluble. |

Interpretation: The results from this table will provide a clear rank-ordering of solvents. High solubility in solvents like DCM, Acetone, and Ethyl Acetate would confirm the moderately polar nature of the compound. Comparing solubility in Methanol vs. Acetonitrile (similar polarity index) can reveal the influence of hydrogen bonding.

Conclusion

This guide has outlined a systematic and scientifically grounded approach to determining the solubility of this compound in organic solvents. By integrating theoretical analysis of the molecular structure with robust experimental protocols, researchers can efficiently generate the reliable solubility data necessary for optimizing synthetic processes, developing purification strategies, and informing downstream formulation efforts. The predictive framework for solvent selection and the detailed methodologies provided herein serve as a trusted resource for chemists and pharmaceutical scientists, enabling informed decision-making and accelerating the development timeline for new chemical entities.

References

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available from: [Link]

-

Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Semantic Scholar. Available from: [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

-

Di, L. & Kerns, E.H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods. Available from: [Link]

-

Anonymous. (n.d.). Solubility test for Organic Compounds. Available from: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

Palmer, D.S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5738. Available from: [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Available from: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. The Importance of Solubility for New Drug Molecules | Semantic Scholar [semanticscholar.org]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]

An In-Depth Technical Guide to the Stability and Storage of Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Its structural integrity is paramount to ensure the desired reaction outcomes, purity of the final active pharmaceutical ingredient (API), and, ultimately, patient safety. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling. By understanding the potential degradation pathways and implementing appropriate control strategies, researchers can ensure the long-term viability and reliability of this critical building block.

The core structure of this molecule features a piperidine ring and a 2-chloropyrimidine moiety.[1] Both of these components have chemical liabilities that can contribute to degradation if not properly managed. The 2-chloropyrimidine ring, in particular, is susceptible to nucleophilic substitution, and the ester group can undergo hydrolysis.[2][3] This guide will delve into the mechanistic underpinnings of these degradation routes and provide actionable protocols to mitigate them.

Chemical Stability Profile

The stability of this compound is influenced by several key environmental factors, including temperature, humidity, light, and pH. Understanding the impact of each of these stressors is crucial for defining appropriate storage and handling conditions.

Impact of Temperature

Temperature is a critical factor affecting the stability of many organic compounds, including piperidine derivatives.[4] Elevated temperatures can accelerate the rate of chemical reactions, leading to the degradation of the compound.[4] For piperidine-containing compounds, high temperatures can promote oxidation, which can alter the chemical structure and reduce its effectiveness.[4] Conversely, extremely low temperatures might cause the compound to solidify or form crystals, which could present handling challenges.[4]

Susceptibility to Hydrolysis

The presence of both a 2-chloro substituent on the pyrimidine ring and a methyl ester group makes the molecule susceptible to hydrolysis.[2][4]

-

Hydrolysis of the 2-chloropyrimidine: The chlorine atom at the 2-position of the pyrimidine ring is an electron-withdrawing group, making the carbon atom it is attached to electrophilic and thus susceptible to nucleophilic attack by water. This can lead to the formation of the corresponding 2-hydroxypyrimidine derivative.[2][5] The rate of this hydrolysis is dependent on pH.[2]

-

Hydrolysis of the Methyl Ester: The methyl ester functional group can undergo hydrolysis to form the corresponding carboxylic acid. This reaction can be catalyzed by both acid and base.[6]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of the 2-chloropyrimidine moiety.[7][8][9] This can lead to the formation of various photoproducts and a loss of purity. Therefore, it is crucial to protect the compound from light during storage and handling.[4]

Recommended Storage Conditions

Based on the chemical stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions, such as hydrolysis and oxidation.[4] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation. |

| Light | In the dark (amber vials or opaque containers) | To prevent photolytic degradation.[4][8] |

| Humidity | Dry environment (use of desiccants) | To minimize hydrolysis of the ester and the 2-chloropyrimidine moiety.[4] |

Experimental Protocols for Stability Assessment

To experimentally validate the stability of this compound and establish appropriate re-test dates, a forced degradation study is recommended.[10][11][12][13][14] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Data Interpretation: Analyze the chromatograms to determine the percentage of degradation and identify the formation of any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants, and NMR spectroscopy can be used for structural elucidation.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions.

Caption: Potential degradation pathways.

Conclusion

The stability and proper storage of this compound are critical for its successful use in research and drug development. By understanding its susceptibility to degradation via hydrolysis and photolysis, and by implementing the recommended storage conditions of refrigeration in a dark, dry, and inert environment, the integrity of this key intermediate can be maintained. The execution of forced degradation studies provides the necessary data to validate these storage conditions and to develop robust, stability-indicating analytical methods. This comprehensive approach ensures the quality and reliability of this compound in the synthesis of novel therapeutic agents.

References

- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.

- American Chemical Society. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.

- Mantzavinos, D. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. Int. J. Environment and Pollution, 28(1/2), 87–99.

- National Institutes of Health. The Influence of pH and Temperature on the Stability of N-[(Piperidine)

- Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.

- BLD Pharm.

- Google Patents.

- National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.

- ResearchGate.

- ResearchGate. Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride).

- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- International Journal of Pharmaceutical and Biological Archives.

- MedCrave online. (2016, December 14).

- Pharmaceutical Technology.

- ResearchGate. (2014, February). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)

- ElectronicsAndBooks. Researches on Pyrimidines.

- Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.

- Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.

- ACS Publications.

- Thermo Scientific Chemicals.

- EvitaChem. Methyl (2S,4S)

- Wikipedia. Pyrimidine.

- Chemical-Suppliers. methyl 1-(2-chloropyrimidin-4-yl)

- Chemicalbook. (2025, July 24). METHYL 1-(5-BROMOPYRIMIDIN-2-YL)

- BenchChem.

- PubMed.

- ResearchGate.

- Chemsrc. (2025, September 15). CAS#:1420844-52-5 | 1-((2-Chloropyrimidin-4-yl)methyl)piperidine-4-carboxylic acid.

- AHH Chemical Co., Ltd. 1-(2-CHLOROPYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXYLIC ACID METHYL ESTER, 95+%.

- ResearchGate. (2025, August 6). Deamination of cytosine-containing pyrimidine photodimers in UV-irradiated DNA. Significance for UV light mutagenesis.

- ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)

- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.

- PubMed. (2014, November 20).

Sources

- 1. This compound | CAS 889126-33-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 6. Buy Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (EVT-3098933) | 2387560-52-1 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. ijisrt.com [ijisrt.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. ajrconline.org [ajrconline.org]

An In-Depth Technical Guide to the Reactivity of the 2-Chloropyrimidine Moiety

Introduction: The 2-Chloropyrimidine Core - A Privileged Scaffold in Modern Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the structural heart of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence is due to its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, often enhancing pharmacokinetic profiles.[2][3] Within this class, the 2-chloropyrimidine moiety stands out as a particularly versatile and reactive building block. The presence of the electron-withdrawing nitrogen atoms activates the chlorine at the C2 position, rendering it an excellent electrophilic handle for a diverse array of chemical transformations.

This guide provides a comprehensive exploration of the reactivity of the 2-chloropyrimidine core. We will move beyond simple reaction lists to delve into the mechanistic underpinnings that govern its behavior. Our focus will be on the causality behind experimental choices, empowering researchers to not only replicate protocols but to rationally design new synthetic strategies. We will cover the foundational Nucleophilic Aromatic Substitution (SNAr), the powerful transition-metal-catalyzed cross-coupling reactions, and touch upon emerging strategies in C-H activation.

Part 1: Nucleophilic Aromatic Substitution (SNAr) – The Workhorse Transformation

The most fundamental and widely exploited reaction of 2-chloropyrimidine is the Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles, a feature that chemists have leveraged for decades to construct molecular complexity.

Mechanistic Principles: Activating the C-Cl Bond

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge in this intermediate is effectively delocalized by the ring's nitrogen atoms. In the second, typically rapid step, aromaticity is restored by the expulsion of the chloride leaving group.

While substitution can occur at the C2, C4, and C6 positions, the reactivity is not uniform. In dichloropyrimidines, for instance, the C4 position is generally more reactive than the C2 position.[4][6][7] This is attributed to the greater stabilization of the Meisenheimer complex formed during attack at C4, where the negative charge can be delocalized onto both ring nitrogens.[4] However, the C2 position remains a highly viable and synthetically crucial site for substitution.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed to displace the 2-chloro substituent, making this a highly versatile method for introducing diverse functional groups.

-

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) readily react to form 2-aminopyrimidine derivatives, a scaffold prevalent in kinase inhibitors and other pharmaceuticals.[8]

-

O-Nucleophiles: Alcohols and phenols, typically in the presence of a base, yield 2-alkoxy and 2-aryloxypyrimidines.

-

S-Nucleophiles: Thiols react to form 2-alkylthio or 2-arylthio pyrimidines, which can be valuable for further functionalization or for their own biological activity.

Data Presentation: Typical SNAr Conditions

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent(s) | Temperature (°C) |

| Nitrogen | Aniline, Piperidine | Triethylamine (TEA), K₂CO₃ | Ethanol, DMF, Dioxane | 80 - 120 |

| Oxygen | Sodium Methoxide, Phenol | NaH, K₂CO₃ | Methanol, THF, DMF | 25 - 100 |

| Sulfur | Thiophenol | NaH, K₂CO₃ | DMF, Acetonitrile | 25 - 80 |

Experimental Protocol: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine

This protocol is adapted from a solvent-free synthesis of 2-aminopyrimidine derivatives, demonstrating a green and efficient approach.[8]

Materials:

-

2-Amino-4,6-dichloropyrimidine (3 mmol, 1.0 equiv)

-

Substituted Aniline (3 mmol, 1.0 equiv)

-

Triethylamine (6 mmol, 2.0 equiv)

-

Ethanol (for crystallization)

-

Distilled Water

Procedure:

-